2-Amino-3,4-difluorobenzaldehyde
Overview
Description
2-Amino-3,4-difluorobenzaldehyde (DFBA) is an organic compound used in various research fields and industries
Scientific Research Applications
Spectroscopic Analysis
Matrix-isolation infrared spectroscopy has been applied to 2-Amino-3,4-difluorobenzaldehyde among other difluorobenzaldehyde isomers to investigate their structures through the 700–1800 cm−1 region. This analysis, combined with UV irradiation and DFT calculations, revealed photo-induced rotational isomerism, identifying two rotamers (anti and syn) upon photoexcitation. The infrared data facilitated the evaluation of energy differences between these rotamers in an Ar matrix, showcasing the molecule's complex behavior under specific conditions (Itoh et al., 2011).
Chemical Synthesis and Characterization
The synthesis and characterization of Schiff bases and their zinc complexes, involving reactions with various benzothiazole derivatives, highlight the role of 2-Amino-3,4-difluorobenzaldehyde analogs in producing compounds with potential antibacterial properties. These compounds, characterized by physical, spectral, and analytical data, suggested an octahedral geometry for the zinc complexes, implying significant biological activity against pathogenic strains like Escherichia coli and Staphylococcus aureus (Chohan et al., 2003).
properties
IUPAC Name |
2-amino-3,4-difluorobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO/c8-5-2-1-4(3-11)7(10)6(5)9/h1-3H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYSSZOLMHLGBSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C=O)N)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3,4-difluorobenzaldehyde |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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